molecular formula C7H3F4NO3 B14039703 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene

1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene

Cat. No.: B14039703
M. Wt: 225.10 g/mol
InChI Key: AANYDFZZWCJOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene: is an organic compound with the molecular formula C7H3F4NO3 and a molecular weight of 225.1 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene can be synthesized through a multi-step process involving the introduction of fluorine atoms, a difluoromethoxy group, and a nitro group onto a benzene ring. The synthesis typically involves:

    Nitration: of a fluorinated benzene derivative to introduce the nitro group.

    Fluorination: reactions to introduce the fluorine atoms.

    Methoxylation: to introduce the difluoromethoxy group.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution Reagents: Hal

Properties

Molecular Formula

C7H3F4NO3

Molecular Weight

225.10 g/mol

IUPAC Name

2-(difluoromethoxy)-1,4-difluoro-3-nitrobenzene

InChI

InChI=1S/C7H3F4NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H

InChI Key

AANYDFZZWCJOBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.